2-methyl-2H-indazol-5-amine
Overview
Description
2-methyl-2H-indazol-5-amine is an organic compound with the molecular formula C8H9N3. It is a derivative of indazole, a bicyclic structure composed of a pyrazole ring fused to a benzene ring. This compound is known for its potential biological activities and is often used as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
2-Methyl-2H-indazol-5-amine is a derivative of indazole, a heterocyclic compound that has been found in many synthetic drug molecules with diverse biological activities Indazole derivatives have been reported to interact with a variety of targets, including enzymes, receptors, and proteins involved in various biological processes .
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit the production of certain enzymes, leading to anti-inflammatory effects .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammatory responses .
Result of Action
Indazole derivatives have been reported to have various biological activities, such as anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Biochemical Analysis
Biochemical Properties
2-Methyl-2H-indazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing inflammation. Additionally, this compound has shown potential in binding to various receptors and proteins, influencing their function and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular behavior and function . Its impact on cellular metabolism includes the regulation of metabolic enzymes and pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of COX-2, this compound prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound can activate or inhibit other enzymes and proteins by forming non-covalent interactions, such as hydrogen bonds and hydrophobic interactions . These interactions can lead to conformational changes in the target biomolecules, altering their activity and function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical studies. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to its degradation . In in vitro studies, this compound has shown consistent effects on cellular function over time, with no significant long-term adverse effects reported .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit anti-inflammatory and analgesic properties without significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize potential toxicities while maximizing the compound’s beneficial effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound’s metabolism can influence metabolic flux and the levels of metabolites within the cell, thereby affecting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic and signaling pathways . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular distribution is critical for its role in regulating cellular processes and maintaining cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-2H-indazol-5-amine can be synthesized through several methods. One common approach involves the reaction of 2-methylindazole with ammonium chloride under basic conditions to form 2-methyl-5-chloroindazole, which is then reacted with ammonia to yield this compound . Another method includes the reductive cyclization of substituted hydrazones in the presence of an organophosphorus reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, is common in these processes to facilitate the formation of the indazole ring .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-methyl-2H-indazol-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-methyl-2H-indazol-5-amine can be compared with other indazole derivatives, such as:
1H-indazole: More thermodynamically stable than 2H-indazole and often used in similar applications.
2H-indazole: Similar in structure but with different tautomeric forms and stability.
Niraparib: An indazole derivative used as an anticancer drug.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other indazole derivatives .
Properties
IUPAC Name |
2-methylindazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIJVSMBCITEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363434 | |
Record name | 2-methyl-2H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60518-59-4 | |
Record name | 2-methyl-2H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-methylindazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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